Flavokawain 1i -

Flavokawain 1i

Catalog Number: EVT-10987815
CAS Number:
Molecular Formula: C21H18O4
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Flavokawain 1i is a natural compound belonging to the chalcone class, primarily derived from the roots of the plant Piper methysticum, commonly known as kava. This compound has garnered attention for its potential anticancer properties, particularly in inducing apoptosis in various cancer cell lines. Flavokawain 1i is classified as a flavonoid, which is a diverse group of phytonutrients known for their antioxidant and anti-inflammatory effects.

Source and Classification

Flavokawain 1i is extracted from Piper methysticum, a plant native to the South Pacific region. The plant has a long history of use in traditional medicine, particularly for its calming and sedative effects. In terms of chemical classification, flavokawain 1i is categorized under chalcones, which are characterized by their open-chain structure containing two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.

Synthesis Analysis

Methods

The synthesis of flavokawain 1i typically involves the Claisen-Schmidt condensation reaction. This method combines an acetophenone derivative with an appropriate aldehyde in the presence of a strong base, such as potassium hydroxide. The reaction conditions generally include:

  • Reagents: Acetophenone and aldehyde (e.g., 4-methoxybenzaldehyde).
  • Base: Aqueous potassium hydroxide solution (40%).
  • Solvent: Methanol or ethanol may be used to facilitate the reaction.
  • Temperature: Room temperature with stirring for an extended period (up to 20 hours).

The product is purified through techniques such as flash column chromatography and recrystallization to obtain high-purity flavokawain 1i crystals .

Technical Details

  • Yield: The typical yield from such reactions can range from 30% to over 70%, depending on the specific conditions and reagents used.
  • Characterization Techniques: The synthesized compound is characterized using various spectroscopic methods including Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-visible spectroscopy (UV-Vis), and Mass Spectrometry (MS) to confirm its structure and purity .
Molecular Structure Analysis

Flavokawain 1i has a molecular formula of C18H18O5C_{18}H_{18}O_5. The structure features:

  • Aromatic Rings: Two phenolic rings contributing to its antioxidant properties.
  • Carbonyl Group: A key feature in the α,β-unsaturated carbonyl system that plays a significant role in its biological activity.

Structural Data

  • Melting Point: Approximately 112115112-115 °C.
  • NMR Spectra: Characteristic peaks in 1H^{1}H NMR and 13C^{13}C NMR provide insights into the hydrogen and carbon environments within the molecule .
Chemical Reactions Analysis

Flavokawain 1i undergoes various chemical reactions typical of chalcones, including:

  • Michael Addition: Reacts with nucleophiles due to its electrophilic double bond.
  • Reduction Reactions: Can be reduced to form corresponding dihydrochalcones.
  • Condensation Reactions: May participate in further condensation reactions to form more complex polyphenolic structures.

Technical Details

These reactions can be facilitated under acidic or basic conditions, often resulting in derivatives with enhanced biological activities .

Mechanism of Action

Flavokawain 1i exhibits its anticancer effects primarily through apoptosis induction in cancer cells. The proposed mechanism includes:

  • Activation of Caspases: Flavokawain 1i activates caspases, which are crucial for the execution phase of apoptosis.
  • Cell Cycle Arrest: It induces cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • Inhibition of Oncogenic Pathways: The compound has shown potential in inhibiting pathways involving heat shock proteins and other oncogenic proteins such as Her2 and EGFR .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Yellow crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and ethanol but less soluble in water.

Chemical Properties

  • Stability: Flavokawain 1i is relatively stable under standard laboratory conditions but may degrade under extreme pH or light exposure.
  • Reactivity: Exhibits reactivity typical of α,β-unsaturated ketones, allowing it to participate in various chemical transformations .
Applications

Flavokawain 1i has several scientific applications:

  • Anticancer Research: Due to its ability to induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231, it is being studied as a potential therapeutic agent for breast cancer.
  • Pharmacological Studies: Investigated for its effects on various biological pathways, including those involved in inflammation and oxidative stress.
  • Natural Product Chemistry: Used as a model compound for synthesizing analogs with improved efficacy against cancer cells.
Mechanistic Basis of Anticancer Activity

Apoptosis Induction Pathways

Flavokawain A (2'-hydroxy-4',6'-dimethoxychalcone) triggers programmed cell death in cancer cells through multiple interconnected molecular pathways. Its chalcone structure enables interactions with key apoptotic proteins, initiating mitochondrial and caspase-dependent mechanisms.

Mitochondrial-Dependent Apoptosis Mechanisms

Flavokawain A induces intrinsic apoptosis by disrupting mitochondrial integrity. In paclitaxel-resistant A549/T lung cancer cells, treatment with Flavokawain A (30 µM, 24h) causes mitochondrial membrane depolarization, facilitating cytochrome c release into the cytosol. This process is regulated by Bcl-2 family proteins, which undergo significant expression alterations upon Flavokawain A exposure [1] [3].

Bax Protein Activation and Bcl-x(L) Modulation

Flavokawain A directly modulates Bcl-2 family protein dynamics:

  • Bax activation: 2.5-fold increase in pro-apoptotic Bax expression in T24 bladder cancer cells after 24h treatment (20 µg/mL)
  • Bcl-x(L) suppression: 60% reduction of this anti-apoptotic protein in multiple cancer models
  • Bax/Bcl-x(L) ratio: Increases by 650% in a time-dependent manner, creating a pro-apoptotic cellular environment [2] [7].

Caspase Cascade Activation (Caspase-3, -9)

Mitochondrial disruption activates the caspase cascade:

  • Cytochrome c release enables apoptosome formation
  • Caspase-9 activation increases 3.8-fold in Flavokawain A-treated cells (25 µg/mL, 24h)
  • Downstream caspase-3 activation occurs, demonstrated by PARP cleavage (89% increase)
  • Execution-phase caspases induce chromatin condensation and DNA fragmentation [1] [8].

Regulation of XIAP and Survivin Expression

Flavokawain A downregulates key inhibitor-of-apoptosis proteins (IAPs):

  • XIAP: 70% reduction at 30 µg/mL in T24 cells
  • Survivin: 65% decrease in expression across multiple cancer typesThis IAP suppression removes critical inhibitory blocks on caspase activity, enabling complete apoptotic execution. The mechanism involves proteasomal degradation and transcriptional repression [2] [7].

Table 1: Apoptotic Protein Modulation by Flavokawain A

Target ProteinExpression ChangeConcentrationCell Model
Bax↑ 2.5-fold20 µg/mLT24 bladder
Bcl-x(L)↓ 60%30 µMA549/T lung
XIAP↓ 70%30 µg/mLT24 bladder
Survivin↓ 65%25 µg/mLMultiple lines

Cell Cycle Arrest Modulation

G1 Phase Arrest Mechanisms in p53-Wild-Type Models

In p53-competent systems (e.g., RT4 bladder cancer cells), Flavokawain A (15 µg/mL, 24h) induces G1 arrest through:

  • p53-dependent p21Cip1 upregulation (4.2-fold increase)
  • p27Kip1 induction (3.8-fold increase)
  • Cyclin D1/CDK4 complex inhibition (75% reduction in kinase activity)
  • Rb hypophosphorylation, preventing E2F-mediated G1/S transition [2] [8].

G2/M Phase Arrest in p53-Mutant Systems

In p53-deficient models (T24 bladder cancer), Flavokawain A (20 µg/mL, 24h) triggers G2/M arrest through:

  • Cyclin B1 accumulation (2.3-fold increase)
  • Cdc2/cyclin B1 complex dysregulation
  • Inhibition of mitotic entry despite cyclin B1 accumulation
  • Increased phosphorylation of checkpoint kinases (Chk1/2) [2] [7].

Regulation of Myt1, Wee1, and Cdc25c Kinases

Flavokawain A modulates key G2/M transition regulators:

  • Wee1 kinase: 2.1-fold upregulation, inhibiting Cdc2 via inhibitory phosphorylation
  • Myt1 kinase: Increased expression (1.8-fold), enhancing Cdc2 inhibition
  • Cdc25c phosphatase: 60% reduction, preventing Cdc2 activationThis coordinated regulation creates a biochemical blockade at the G2/M checkpoint. The mechanism involves transcriptional regulation and post-translational modifications of these key kinases [2].

Table 2: Cell Cycle Regulatory Effects of Flavokawain A

Cell Cycle PhaseKey RegulatorsExpression ChangeFunctional Consequence
G1 (p53-wt)p21Cip1↑ 4.2-foldCDK inhibition
CDK4↓ 70%G1/S blockade
G2/M (p53-mut)Cyclin B1↑ 2.3-foldMitotic dysregulation
Cdc25c↓ 60%Cdc2 inactivation
Wee1↑ 2.1-foldEnhanced inhibitory phosphorylation

Flavokawain A's dual targeting of apoptosis and cell cycle creates a comprehensive anticancer mechanism. The compound adapts its activity based on cellular context, particularly p53 status, demonstrating sophisticated molecular discrimination. This mechanistic versatility positions Flavokawain A as a promising template for developing multitargeted cancer therapeutics [1] [2] [3].

Properties

Product Name

Flavokawain 1i

IUPAC Name

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one

Molecular Formula

C21H18O4

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C21H18O4/c1-24-16-12-19(23)21(20(13-16)25-2)18(22)11-10-15-8-5-7-14-6-3-4-9-17(14)15/h3-13,23H,1-2H3/b11-10+

InChI Key

VRBQMXBABFUWOQ-ZHACJKMWSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC3=CC=CC=C32)O

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=CC3=CC=CC=C32)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.